2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid
Overview
Description
2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid is a complex organic compound with the molecular formula C14H23NO4. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions. The compound is part of the azabicyclo[3.2.1]octane family, which is known for its rigid bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid typically involves multiple steps. One common method starts with the preparation of the azabicyclo[3.2.1]octane core, followed by the introduction of the tert-butoxycarbonyl group. The reaction conditions often include the use of strong bases and solvents such as dichloromethane or tetrahydrofuran. The final step involves the acylation of the azabicyclo[3.2.1]octane with acetic acid derivatives under controlled temperature and pH conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and safety. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen in the azabicyclo[3.2.1]octane ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, benefiting from its unique structural properties
Mechanism of Action
The mechanism of action of 2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the active amine group, which can then participate in various biochemical pathways. The rigid bicyclic structure of the compound allows for precise interactions with target molecules, enhancing its efficacy and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetic acid
- tert-Butyl ((1R,5S)-3-oxobicyclo[3.2.1]octan-8-yl)carbamate
- 2-((±)-8-(tert-butoxycarbonyl)-2-oxo-8-azabicyclo[3.2.1]octan-3-ylidene)acetic acid
Uniqueness
What sets 2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid apart from similar compounds is its specific substitution pattern and the presence of the acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octan-8-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-9-4-5-10(8-15)11(9)6-12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRMSHLCTZMJHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)C2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.